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  • Product: Tert-butyl pent-4-enoate
  • CAS: 32400-25-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl Pent-4-enoate

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of orthogonal protecting groups and reactive handles is paramount. tert-Butyl pent-4-enoate (CAS: 32400-25-2) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of orthogonal protecting groups and reactive handles is paramount. tert-Butyl pent-4-enoate (CAS: 32400-25-2) serves as a highly versatile bifunctional building block[1]. Featuring an acid-labile tert-butyl ester and a highly reactive terminal alkene, this molecule is frequently deployed in the synthesis of peptidomimetics, cross-metathesis reactions, and advanced hydroboration workflows[2],[3].

This technical guide provides an in-depth analysis of its physical properties, thermodynamic behavior, and field-proven synthetic protocols, designed to equip researchers with the mechanistic insights necessary for optimizing downstream drug development applications.

Physicochemical Properties & Thermodynamic Causality

Understanding the physical properties of tert-butyl pent-4-enoate is critical for optimizing reaction conditions, particularly in distillation, solvent extraction, and chromatographic purification.

Quantitative Data Profile
PropertyValueCausality & Experimental Significance
CAS Number 32400-25-2Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C₉H₁₆O₂Dictates the mass-to-charge ratio (m/z 156.22) for MS validation[1].
Molecular Weight 156.22 g/mol Essential for precise stoichiometric calculations[1].
Boiling Point 160.2 °C (at 760 mmHg)Moderate boiling point due to steric hindrance preventing tight van der Waals packing[4].
Density ~0.889 g/cm³Lighter than water; dictates organic layer positioning in aqueous workups[5].
Flash Point 53.1 °CClassifies the compound as a flammable liquid; requires inert atmosphere handling[4].
Mechanistic Insight into Physical Properties

The boiling point of 160.2 °C[4] is a direct consequence of the molecule's structural architecture. While a linear nine-carbon carboxylic acid or ester would exhibit a significantly higher boiling point due to extensive intermolecular packing, the bulky tert-butyl group introduces severe steric bulk. This bulk disrupts the highly ordered alignment of the aliphatic chains, reducing the cumulative strength of London dispersion forces. Consequently, less thermal energy is required to transition the substance from the liquid to the vapor phase, making it highly amenable to purification via vacuum distillation.

Synthetic Methodologies: Protocols and Mechanistic Insights

The synthesis of tert-butyl pent-4-enoate requires the esterification of 4-pentenoic acid. Because tert-butanol is a bulky, tertiary alcohol, standard Fischer esterification (acid catalysis) is often low-yielding due to competing elimination reactions (forming isobutylene). Therefore, specialized coupling reagents must be employed.

Synthesis A 4-Pentenoic Acid C DCC / DMAP (Steglich Esterification) A->C D TFAA (Anhydride Method) A->D B t-Butanol B->C B->D E tert-Butyl pent-4-enoate (Target Scaffold) C->E 0 °C to RT, 25 mins D->E CH2Cl2, RT, 3 h

Synthetic pathways for tert-butyl pent-4-enoate via Steglich or TFAA-mediated esterification.

Protocol A: Steglich Esterification (DCC/DMAP)

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2].

  • Self-Validating System: The reaction generates dicyclohexylurea (DCU) as a byproduct. DCU is highly insoluble in most organic solvents. The formation of a dense, white precipitate serves as an immediate visual confirmation that the activation of the carboxylic acid is occurring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 4-pentenoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.02 equiv.) and tert-butanol (4.0 equiv.) to the stirring solution[2].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (1.5 equiv.) portion-wise to control the exothermic activation[2].

  • Propagation: Stir the reaction at 0 °C for 25 minutes, then allow it to warm to room temperature[2]. Monitor via TLC (staining with KMnO₄ to visualize the terminal alkene).

  • Workup: Filter the suspension through a Celite pad to remove the precipitated DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography or vacuum distillation.

Protocol B: Trifluoroacetic Anhydride (TFAA) Mediated Esterification

An alternative, highly efficient method involves the formation of a mixed anhydride using TFAA[3].

Step-by-Step Methodology:

  • Mixed Anhydride Formation: To a solution of 4-pentenoic acid (1.0 equiv.) in CH₂Cl₂, add TFAA (2.0 equiv.)[3].

  • Incubation: Stir the mixture at room temperature for 3 hours to ensure complete formation of the highly reactive mixed anhydride.

  • Alcoholysis: Add tert-butanol (excess) to the reaction mixture. The steric bulk of the tert-butyl group is overcome by the extreme electrophilicity of the mixed anhydride[3].

  • Isolation: Quench with saturated NaHCO₃ to neutralize trifluoroacetic acid byproducts, extract with CH₂Cl₂, and concentrate.

Strategic Applications in Drug Discovery

The true value of tert-butyl pent-4-enoate lies in its bifunctionality. The tert-butyl ester is completely orthogonal to base-labile protecting groups (like Fmoc) and hydrogenation-labile groups (like Benzyl), making it an ideal candidate for complex solid-phase peptide synthesis (SPPS) and peptidomimetic design[2].

Applications Start tert-Butyl pent-4-enoate CM Cross-Metathesis (Grubbs Catalyst) Start->CM Alkene Reactivity HB Hydroboration (9-BBN) Start->HB Terminal Alkene Stapled Stapled Peptides (HDAC Inhibitors) CM->Stapled Macrocyclization Func Functionalized Intermediates (e.g., CRTH2 Antagonists) HB->Func Oxidation / Coupling

Downstream applications of tert-butyl pent-4-enoate in advanced drug development workflows.

Cross-Metathesis in Peptidomimetics

In the development of Class I Histone Deacetylase (HDAC) inhibitors, researchers utilize tert-butyl pent-4-enoate to construct "stapled peptides"[2].

  • Mechanism: The terminal alkene of the pentenoate undergoes ruthenium-catalyzed olefin metathesis (e.g., via Grubbs II catalyst) with another alkene-bearing amino acid on a peptide backbone[6].

  • Causality: This "stapling" restricts the conformational freedom of the peptide, locking it into an alpha-helical structure. This macrocyclization dramatically increases the peptide's proteolytic stability and cellular permeability, transforming a biologically active but unstable peptide into a viable therapeutic probe for HDAC1/3 corepressor complexes[2].

Hydroboration for Functionalized Scaffolds

The terminal alkene is also highly susceptible to anti-Markovnikov addition via hydroboration.

  • Protocol Overview: tert-Butyl pent-4-enoate is reacted with 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF at 0 °C to room temperature[3].

  • Utility: This generates a stable alkylborane intermediate that can subsequently participate in Suzuki-Miyaura cross-coupling reactions or be oxidized to a primary alcohol. This exact methodology has been successfully deployed in the synthesis of complex quinazolinone-type CRTH2 receptor antagonists[3].

References

  • AA Blocks. "tert-Butyl pent-4-enoate | CAS: 32400-25-2." aablocks.com.
  • XiXisys. "CAS: 32400-25-2 Name - tert-butyl pent-4-enoate SDS." xixisys.com.
  • XiXisys (Density Data). "GHS 11 (Rev.11) SDS Word 下载CAS: 32400-25-2." xixisys.com.
  • Amazon S3 / Academic Thesis. "Chemical biology tools to explore the activities and mechanisms of Class I HDAC corepressor complexes." amazonaws.com.
  • Google Patents. "WO2012051036A1 - Quinazolinone-type compounds as crth2 antagonists." google.com.
  • SciSpace. "Preparation and evaluation of deconstruction analogues." scispace.com.

Sources

Exploratory

In-Depth Technical Guide: ¹H and ¹³C NMR Spectrum Analysis of tert-Butyl Pent-4-enoate

Executive Summary tert-Butyl pent-4-enoate is a highly versatile bifunctional building block widely utilized in modern organic synthesis, peptide stapling, and cross-metathesis workflows. The molecule features a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl pent-4-enoate is a highly versatile bifunctional building block widely utilized in modern organic synthesis, peptide stapling, and cross-metathesis workflows. The molecule features a terminal alkene—primed for functionalization via hydroboration, ozonolysis, or transition-metal-catalyzed cross-coupling—and a sterically hindered tert-butyl ester that provides robust, orthogonal protection of the carboxylic acid moiety against nucleophilic attack[1]. This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic profile of tert-butyl pent-4-enoate, detailing the causality behind its spin-spin coupling networks and establishing a self-validating protocol for its structural elucidation.

Molecular Architecture & Chemical Context

The structural formula of tert-butyl pent-4-enoate ( C9​H16​O2​ ) is CH2​=CH−CH2​−CH2​−C(=O)O−C(CH3​)3​ . From an analytical perspective, the molecule is defined by three distinct magnetic environments:

  • The tert-Butyl Group: A massive, sterically encumbered electron cloud that yields a highly diagnostic, intense singlet.

  • The Aliphatic Backbone: Two adjacent methylene groups ( α and β to the carbonyl) that exhibit complex second-order coupling due to their similar chemical shifts.

  • The Terminal Alkene: A classic monosubstituted olefin system exhibiting distinct cis, trans, and geminal scalar couplings.

Synthesis & Sample Preparation Protocol

To ensure high-fidelity NMR acquisition, the sample must be synthesized and prepared using a self-validating protocol that prevents the inclusion of paramagnetic impurities or residual solvents.

Chemical Synthesis Workflow

tert-Butyl pent-4-enoate is typically synthesized via the Steglich esterification of 4-pentenoic acid[1]. Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask, add 4-pentenoic acid (1.0 equiv), 4-(dimethylamino)pyridine (DMAP, 0.02 equiv), and tert-butanol (4.0 equiv) in anhydrous dichloromethane (DCM)[1].

  • Coupling: Cool the mixture to 0 °C. Slowly add N,N′ -dicyclohexylcarbodiimide (DCC, 1.5 equiv)[1]. Causality: The reaction is initiated at 0 °C to control the exothermic formation of the highly reactive O-acylisourea intermediate, preventing unwanted side reactions or polymerization of the alkene.

  • Precipitation: Stir the reaction at 0 °C for 25 minutes, then allow it to warm to room temperature[1]. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Purification: Filter the DCU byproduct. Purify the crude filtrate via flash column chromatography (typically 0% to 20% Et2​O /pentane) to isolate the pure ester[2].

NMR Sample Preparation (Self-Validating System)
  • Solvent Selection: Dissolve 15–20 mg of the purified tert-butyl pent-4-enoate in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen because it lacks exchangeable protons and provides excellent solubility for esters, ensuring sharp, well-resolved resonance lines.

  • Internal Standardization: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm during processing to calibrate the chemical shift axis.

  • Validation Step: Before full acquisition, run a rapid 1-scan ¹H NMR to check the integration ratio of the tert-butyl peak against the alkene peaks. A ratio of exactly 9:1 (t-Bu : internal alkene proton) validates the absence of residual unreacted tert-butanol, which would otherwise artificially inflate the 1.44 ppm signal.

Spectroscopic Elucidation Workflow

G N1 1. Sample Preparation (CDCl3, 298K, 0.03% TMS) N2 2. ¹H NMR Acquisition (16 scans, 500 MHz) N1->N2 N3 3. ¹³C NMR Acquisition (1024 scans, 125 MHz) N2->N3 N4 4. 2D NMR (COSY/HSQC) (Resolve overlapping CH2 multiplets) N3->N4 N5 5. Spectral Integration (Normalize to t-Bu singlet = 9.00) N4->N5 N6 Structural Verification tert-butyl pent-4-enoate N5->N6

Workflow for the NMR spectroscopic elucidation of tert-butyl pent-4-enoate.

¹H NMR Spectroscopic Profiling

The proton NMR spectrum of tert-butyl pent-4-enoate acquired at 500 MHz in CDCl3​ reveals distinct spin systems[2].

Table 1: ¹H NMR Quantitative Data Summary (500 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment
4 (-CH =)5.76 – 5.92m (ddt)1H Jtrans​ ~ 17.0, Jcis​ ~ 10.2, Jvic​ ~ 6.5Internal alkene proton
5 (=CH 2​ )4.96 – 5.12m (dq)2H Jtrans​ ~ 17.0, Jcis​ ~ 10.2, Jgem​ ~ 1.5Terminal alkene protons
2 ( α -CH 2​ )2.36 – 2.49m2HComplex-CH 2​ -C(=O)O-
3 ( β -CH 2​ )2.27 – 2.36m2HComplex-CH 2​ -CH=CH 2​
t-Bu (-CH 3​ )1.44s9H--C(CH 3​ ) 3​
Causality in Proton Chemical Shifts
  • The tert-Butyl Singlet (1.44 ppm): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid free rotation around the C-O and C-C bonds. Because there are no adjacent protons on the quaternary carbon, no scalar coupling occurs, resulting in a sharp, massive singlet[3].

  • The Alkene Region (4.96 – 5.92 ppm): The internal alkene proton (H-4) is highly deshielded by the diamagnetic anisotropy of the double bond. It appears as a complex multiplet (a doublet of doublet of triplets, ddt) because it couples to the trans terminal proton ( J ~ 17 Hz), the cis terminal proton ( J ~ 10 Hz), and the two allylic β -protons ( J ~ 6.5 Hz)[2].

  • The Aliphatic Overlap (2.27 – 2.49 ppm): The α -methylene protons are deshielded by the electron-withdrawing carbonyl group, while the β -methylene protons are deshielded by the adjacent alkene. This brings their chemical shifts dangerously close to one another, often resulting in second-order coupling effects (roofing) at lower magnetic field strengths. At 500 MHz, they resolve into distinct but complex multiplets[2].

¹³C NMR Spectroscopic Profiling

Carbon-13 NMR provides an orthogonal layer of structural verification, completely devoid of homonuclear scalar coupling due to routine broadband proton decoupling ( 13C{1H} ).

Table 2: ¹³C NMR Quantitative Data Summary (125 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
1 ~172.5CCarbonyl (C=O)
4 ~136.9CHInternal alkene (-C H=)
5 ~115.3CH 2​ Terminal alkene (=C H 2​ )
1' ~80.2Ctert-Butyl quaternary (-C (CH 3​ ) 3​ )
2 ~34.8CH 2​ α -Carbon (-C H 2​ -C=O)
3 ~28.9CH 2​ β -Carbon (allylic -C H 2​ -)
2' ~28.1CH 3​ tert-Butyl methyls (-C(C H 3​ ) 3​ )
Causality in Carbon Chemical Shifts
  • Carbonyl & Quaternary Carbons: The ester carbonyl carbon is highly deshielded, resonating at ~172.5 ppm, which is characteristic of aliphatic esters[3]. The quaternary carbon of the tert-butyl group appears at ~80.2 ppm[3]. Causality: The high shift of the quaternary carbon is driven by the combined inductive electron-withdrawal of the adjacent ester oxygen and the steric compression of the three attached methyl groups.

  • Alkene Carbons: The internal alkene carbon (~136.9 ppm) is significantly more deshielded than the terminal alkene carbon (~115.3 ppm)[3]. This is a direct consequence of alkyl substitution at the internal position, which alters the hybridization and electron density distribution across the π -bond.

2D NMR Strategies for Unambiguous Assignment

To fully validate the structural assignment and resolve the overlapping α and β aliphatic protons, 2D NMR techniques are employed:

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show a strong cross-peak between the internal alkene proton (5.76–5.92 ppm) and the β -CH 2​ protons (2.27–2.36 ppm). Crucially, the α -CH 2​ protons will only show a cross-peak to the β -CH 2​ protons, allowing for unambiguous differentiation of the two aliphatic signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. The massive 1.44 ppm proton singlet will correlate perfectly to the carbon signal at ~28.1 ppm, confirming the tert-butyl methyl assignment.

References

  • Amazon S3 / University Thesis Archive - Chemical biology tools to explore the activities and mechanisms of Class I HDAC corepressor complexes (Details the Steglich esterification synthesis protocol for tert-butyl pent-4-enoate). URL: [Link]

  • Google Patents - WO2012087861A1 - Quinoxalines and aza-quinoxalines as crth2 receptor modulators (Provides exact 500 MHz ¹H NMR chemical shifts and multiplicities for tert-butyl pent-4-enoate).

Sources

Foundational

Synthesis of tert-Butyl Pent-4-enoate: Mechanistic Pathways and Protocol Architecture

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl pent-4-enoate (CAS: 32400-25-2) Executive Summary & Strategic Rationale In modern drug development and chemical biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl pent-4-enoate (CAS: 32400-25-2)

Executive Summary & Strategic Rationale

In modern drug development and chemical biology, 4-pentenoic acid derivatives serve as critical terminal alkene building blocks for cross-metathesis, peptide stapling, and PROTAC linker synthesis[1]. The conversion of 4-pentenoic acid to tert-butyl pent-4-enoate is a strategic transformation. The tert-butyl ester provides robust orthogonal protection—it is highly sterically hindered, resisting nucleophilic attack and base-catalyzed hydrolysis, yet remains selectively labile under controlled acidic conditions (e.g., trifluoroacetic acid)[2].

Mechanistic Framework & Reaction Dynamics

The Steglich Esterification (DCC/DMAP)

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as the primary coupling agent and 4-(dimethylamino)pyridine (DMAP) as an indispensable nucleophilic catalyst[3].

The Causality of Experimental Choices:

  • Why DMAP is Critical: 4-pentenoic acid initially reacts with DCC to form an O-acylisourea intermediate. This intermediate is highly susceptible to a deleterious 1,3-rearrangement, which yields a thermodynamically stable, unreactive N-acylurea dead-end[3]. Because tert-butanol is sterically hindered, its direct attack on the O-acylisourea is too slow to outcompete this rearrangement. DMAP, a superior and unhindered nucleophile, rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate , completely bypassing the dead-end pathway.

  • Thermal Control (0 °C Initiation): The formation of the O-acylisourea is highly exothermic. Initiating the DCC addition at 0 °C suppresses the activation energy available for the 1,3-rearrangement, extending the half-life of the intermediate just long enough for DMAP to trap it[1].

Steglich A 4-Pentenoic Acid + DCC B O-Acylisourea Intermediate A->B Activation (Exothermic) C N-Acylurea (Dead End) B->C No DMAP (1,3-rearrangement) D Acylpyridinium Intermediate B->D + DMAP (Fast Interception) D->D Regenerates DMAP E tert-Butyl pent-4-enoate + DCU D->E + t-BuOH Attack

Figure 1: Steglich esterification logic flow highlighting the critical DMAP interception cycle.

The Boc2O/DMAP Pathway

Di-tert-butyl dicarbonate (Boc2O) offers a highly efficient, often solvent-minimized alternative that generates volatile byproducts, simplifying downstream purification[4].

Mechanism & Driving Forces:

  • Catalytic Initiation: The reaction is initiated by DMAP attacking Boc2O. This almost instantaneous reaction displaces tert-butyl carbonate, which rapidly decomposes into CO2 gas and tert-butoxide[5][6].

  • Anhydride Formation: The 4-pentenoic acid attacks the resulting Boc-pyridinium species, forming a mixed carbonic-carboxylic anhydride[4].

  • Irreversible Decarboxylation: DMAP attacks this mixed anhydride, forming the acylpyridinium intermediate. The previously generated tert-butoxide attacks this intermediate to yield the tert-butyl ester[7]. The continuous evolution of CO2 gas provides an immense entropic driving force, pushing the reaction to completion according to Le Chatelier's principle[5].

Boc2O_Mech A Boc2O + DMAP B Boc-pyridinium + t-Butyl carbonate A->B Instantaneous Attack C Mixed Anhydride + CO2 ^ + t-Butoxide B->C + 4-Pentenoic Acid D Acylpyridinium Intermediate C->D DMAP Attack (Decarboxylation) E tert-Butyl pent-4-enoate + CO2 ^ + DMAP D->E + t-Butoxide Attack

Figure 2: Boc2O-mediated esterification driven by irreversible CO2 gas evolution.

Quantitative Data & Method Comparison

To aid in route selection for scale-up, the following table summarizes the quantitative parameters and operational trade-offs between the two methodologies.

ParameterSteglich (DCC/DMAP)Boc2O / DMAP
Acid Equivalents 1.0 equiv1.0 equiv
Alcohol/Reagent t-BuOH (4.0 equiv)Boc2O (1.2 - 1.5 equiv)
Catalyst (DMAP) 0.02 - 0.1 equiv0.1 - 0.3 equiv
Primary Byproducts Dicyclohexylurea (DCU)CO2 (gas), tert-butanol
Typical Yield Range 75% - 85%80% - 95%
Key Advantage Highly established, cheap reagentsEasy purification, volatile byproducts
Primary Drawback DCU removal can be tediousRapid gas evolution requires venting

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process visual cues to ensure reaction integrity.

Protocol A: Steglich Esterification of 4-Pentenoic Acid

Adapted from established chemical biology workflows[1].

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Charging: Dissolve 4-pentenoic acid (22.0 g, 220 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM). Add tert-butanol (85 mL, 892 mmol, 4.0 equiv.) and DMAP (436 mg, 3.6 mmol, 0.02 equiv.)[1].

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • DCC Addition (Critical Step): Slowly add DCC (62.0 g, 300 mmol, ~1.4-1.5 equiv.) in portions over 10 minutes[1].

    • Self-Validation Check: Within 5-10 minutes, a white precipitate (DCU) will begin to form. This visually confirms the successful generation of the O-acylisourea and subsequent acylpyridinium intermediate.

  • Incubation: Stir the reaction at 0 °C for 25 minutes, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 20 hours[1].

  • Workup & Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the bulk of the precipitated DCU. Wash the filter cake with cold DCM.

  • Aqueous Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (100 mL) to remove DMAP and residual tert-butanol[1]. Separate the layers, dry the organic phase over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography using a gradient of 0-20% ethyl acetate in hexanes[1]. tert-Butyl pent-4-enoate is highly non-polar and will elute early.

Protocol B: Boc2O-Mediated Esterification

Optimized for minimal solvent and simplified downstream processing[4].

  • System Preparation: Equip a round-bottom flask with a stir bar and an open reflux condenser (or a vented bubbler). Do not seal the system due to vigorous gas evolution[5][6].

  • Reagent Charging: Add 4-pentenoic acid (10.0 g, 100 mmol, 1.0 equiv.) and Boc2O (26.2 g, 120 mmol, 1.2 equiv.) to the flask. Use a minimal amount of tert-butanol or DCM (20 mL) to ensure homogeneity.

  • Catalyst Addition: Cool the mixture to 10 °C. Slowly add DMAP (1.22 g, 10 mmol, 0.1 equiv.) portion-wise over 15 minutes[5].

    • Self-Validation Check: The reaction of DMAP with Boc2O is nearly instantaneous[5]. Vigorous bubbling (CO2 evolution) will commence immediately upon DMAP addition. The rate of bubbling serves as a real-time kinetic indicator.

  • Incubation: Allow the reaction to warm to room temperature. Stir until gas evolution completely ceases (typically 4-6 hours), indicating the consumption of the mixed anhydride.

  • Workup: Dilute the mixture with diethyl ether (100 mL). Wash sequentially with 1M HCl (to quench and remove DMAP), saturated NaHCO3 (to remove unreacted 4-pentenoic acid), and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. The resulting product is often pure enough (>95%) for downstream applications without chromatography.

References

  • Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry Source: commonorganicchemistry.com URL:[Link]

  • Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry Source: commonorganicchemistry.com URL:[Link]

  • Chemical biology tools to explore the activities and mechanisms of Class I HDAC corepressor complexes Source: Amazon S3 (Thesis/Dissertation Repository) URL:[Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Activation of carboxylic acids as their active esters by means of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate Source: ResearchGate URL:[Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Acid to Ester - Common Conditions (Steglich Esterification) Source: Common Organic Chemistry URL:[Link]

  • Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids Source: The Royal Society of Chemistry URL:[Link]

Sources

Exploratory

tert-butyl pent-4-enoate CAS number and molecular weight

This guide provides a comprehensive technical overview of tert-butyl pent-4-enoate, a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of tert-butyl pent-4-enoate, a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the practical aspects of its use, grounded in established scientific principles and supported by authoritative references.

Introduction

Tert-butyl pent-4-enoate (CAS No. 32400-25-2) is a valuable bifunctional molecule featuring a terminal alkene and a tert-butyl ester.[1] The tert-butyl ester group serves as a sterically hindered and chemically robust protecting group for the carboxylic acid, stable under a variety of reaction conditions but readily removable under acidic conditions. The terminal alkene provides a reactive handle for a wide array of chemical transformations, including but not limited to, additions, oxidations, and metathesis reactions. This unique combination of functional groups makes it a strategic starting material in the synthesis of complex organic molecules, including pharmaceutically active compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a compound is paramount for its identification, purification, and characterization.

Physical and Chemical Properties

The key physicochemical properties of tert-butyl pent-4-enoate are summarized in the table below.

PropertyValueSource
CAS Number 32400-25-2PubChem[1]
Molecular Formula C₉H₁₆O₂PubChem[1]
Molecular Weight 156.22 g/mol PubChem[1]
Boiling Point 68-69 °C (at 26 Torr)ChemicalBook[2]
Predicted Density 0.889 ± 0.06 g/cm³ChemicalBook[2]
IUPAC Name tert-butyl pent-4-enoatePubChem[1]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the terminal alkene protons, the allylic and homoallylic methylene protons, and the highly shielded singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the sp² carbons of the double bond, as well as the sp³ carbons of the methylene groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹), and characteristic peaks for the C=C stretch and =C-H bonds of the terminal alkene.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.

Synthesis of tert-Butyl Pent-4-enoate

The synthesis of tert-butyl pent-4-enoate is typically achieved through the esterification of 4-pentenoic acid. The choice of method is critical to avoid polymerization of the alkene or other side reactions.

Synthetic Workflow

The overall synthetic strategy involves the preparation of the carboxylic acid precursor followed by its esterification.

SynthesisWorkflow Synthesis Workflow for tert-Butyl Pent-4-enoate cluster_0 Preparation of 4-Pentenoic Acid cluster_1 Esterification A Allyl Halide B Malonic Ester Synthesis A->B Reaction with diethyl malonate C 4-Pentenoic Acid B->C Hydrolysis & Decarboxylation D 4-Pentenoic Acid F tert-Butyl Pent-4-enoate D->F Acid-catalyzed esterification E tert-Butanol or Isobutylene E->F

Caption: General synthetic scheme for tert-butyl pent-4-enoate.

Experimental Protocol: Esterification of 4-Pentenoic Acid

A common and effective method for the synthesis of tert-butyl esters from carboxylic acids that are sensitive to strong acids is the Steglich esterification.

Materials:

  • 4-Pentenoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentenoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.1 equivalents) and tert-butanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl pent-4-enoate.

Causality behind Experimental Choices:

  • DCC and DMAP: This combination is used for mild esterification. DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can hydrolyze the activated intermediate and DCC.

  • Low Temperature: The initial reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

Reactivity and Applications in Drug Development

The synthetic utility of tert-butyl pent-4-enoate lies in the orthogonal reactivity of its two functional groups. The tert-butyl ester is a robust protecting group, while the terminal alkene is available for a variety of transformations.

Key Reactions

Reactions Key Reactions of tert-Butyl Pent-4-enoate cluster_alkene Alkene Transformations cluster_ester Ester Deprotection A tert-Butyl Pent-4-enoate B Hydroboration-Oxidation A->B C Epoxidation A->C D Metathesis A->D H Acidic Hydrolysis (e.g., TFA, HCl) A->H E Primary Alcohol B->E F Epoxide C->F G Cross-Metathesis Product D->G I 4-Pentenoic Acid Derivative H->I

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of tert-Butyl Pent-4-enoate: A Technical Guide for Synthetic Strategy

Executive Summary For researchers and drug development professionals, the strategic selection of bifunctional building blocks is critical for executing complex, multi-step syntheses. tert-Butyl pent-4-enoate (C₉H₁₆O₂) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the strategic selection of bifunctional building blocks is critical for executing complex, multi-step syntheses. tert-Butyl pent-4-enoate (C₉H₁₆O₂) represents a highly versatile synthon, featuring an isolated terminal alkene and a sterically shielded ester[1][2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the orthogonal reactivity of its functional groups, isomerization pathways, and thermal degradation kinetics.

Thermodynamic Stability of the Ester Core: Orthogonal Reactivity

The tert-butyl ester moiety is a cornerstone of modern protecting group strategy due to its unique thermodynamic and kinetic profile[3].

Kinetic Stability to Nucleophiles

The massive steric bulk of the tert-butyl group (-C(CH₃)₃) effectively blocks the Bürgi-Dunitz trajectory, preventing incoming nucleophiles (such as hydroxide ions) from attacking the carbonyl carbon. Consequently, tert-butyl pent-4-enoate exhibits exceptional kinetic stability under basic and nucleophilic conditions, allowing for orthogonal transformations on other parts of a complex molecule without premature saponification[3][4].

Thermodynamic Lability to Acid

While impervious to base, the ester is highly susceptible to acidic cleavage[3]. The mechanism is fundamentally driven by thermodynamics rather than simple kinetics. Protonation of the carbonyl oxygen lowers the LUMO of the ester, facilitating the heterolytic cleavage of the C-O bond to generate a tert-butyl carbocation. This tertiary cation is highly stabilized by hyperconjugation from nine β -hydrogens[5].

The defining thermodynamic driving force of this reaction is the subsequent deprotonation of the cation to form isobutylene gas . The irreversible evolution of gas from the reaction mixture provides a massive entropic advantage ( ΔS≫0 ), pulling the equilibrium entirely toward the formation of pent-4-enoic acid[3][5].

AcidCleavage A tert-Butyl pent-4-enoate (Stable Ester) B Protonation by Acid (Carbonyl Activation) A->B + H+ C tert-Butyl Cation + Pent-4-enoic Acid (Heterolytic Cleavage) B->C C-O Bond Cleavage D Isobutylene Gas (Irreversible Entropy Drive) C->D - H+ (Elimination)

Figure 1: Acid-catalyzed cleavage mechanism of tert-butyl pent-4-enoate driven by entropy.

Alkene Thermodynamics: Isolated vs. Conjugated Systems

The alkene moiety in tert-butyl pent-4-enoate is terminal and isolated (separated from the carbonyl by two methylene units). Thermodynamically, this represents a higher-energy, less stable state compared to its α,β -unsaturated isomer, tert-butyl pent-2-enoate[6].

The thermodynamic preference for the pent-2-enoate isomer is dictated by conjugation . The delocalization of the alkene π -electrons into the π∗ -orbital of the ester carbonyl significantly lowers the overall energy of the system[6]. In synthetic workflows (such as cross-metathesis or prolonged exposure to strong bases/transition metals), tert-butyl pent-4-enoate can undergo unintended isomerization. The reaction proceeds via the deprotonation of the acidic allylic/ α -protons, forming a delocalized enolate/allylic intermediate, which reprotonates to yield the thermodynamically favored conjugated product[7].

Isomerization A tert-Butyl pent-4-enoate (Isolated Alkene) B Base / Catalyst Interaction (Deprotonation) A->B Kinetic State C Allylic/Enolate Intermediate (Delocalized Pi-System) B->C Proton Abstraction D tert-Butyl pent-2-enoate (Conjugated, Stable) C->D Reprotonation

Figure 2: Thermodynamic isomerization pathway from isolated to conjugated alkene.

Thermal Degradation Kinetics

Understanding the thermal boundaries of tert-butyl pent-4-enoate is critical for reaction scaling and distillation. At elevated temperatures (typically > 150–200 °C), the molecule undergoes a characteristic, reagent-free thermal decomposition[6].

This degradation proceeds via a concerted, six-membered cyclic transition state. The carbonyl oxygen abstracts a β -hydrogen from the tert-butyl group, leading to the simultaneous cleavage of the C-O bond[5][6]. This pericyclic β -elimination extrudes isobutylene gas and yields the corresponding carboxylic acid, effectively acting as a thermal deprotection mechanism[5].

Quantitative Data Summaries

Table 1: Reactivity Profile of tert-Butyl Pent-4-enoate

Condition TypeReagents / EnvironmentStability StatusPrimary Degradation / Reaction Pathway
Basic / Nucleophilic NaOH, KOH, AminesHighly Stable Steric shielding prevents saponification[3].
Acidic TFA, HCl, H₂SO₄Highly Labile Cleavage via tert-butyl cation to isobutylene[3][4].
Thermal > 150–200 °CLabile Pericyclic β -elimination yielding isobutylene[5][6].

Table 2: Thermodynamic Comparison of Pentenoate Isomers

IsomerAlkene PositionConjugation StatusRelative Thermodynamic Stability
tert-Butyl pent-4-enoate Terminal (C4-C5)IsolatedLower (Kinetic product in specific syntheses)
tert-Butyl pent-2-enoate Internal (C2-C3)Conjugated with CarbonylHigher (Thermodynamic sink)[6]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints to ensure scientific integrity.

Protocol A: Entropy-Driven Acidic Cleavage of the tert-Butyl Ester

Purpose: Selective deprotection to yield pent-4-enoic acid without isomerizing the terminal double bond.

  • Preparation: Dissolve tert-butyl pent-4-enoate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

    • Causality: DCM is selected as a non-coordinating, aprotic solvent. It does not stabilize the acidic protons, thereby maximizing the effective acidity of the cleavage reagent.

  • Activation: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: TFA provides the necessary protons to activate the carbonyl without introducing strong nucleophiles (like Cl⁻ in HCl) that could cause side reactions with the alkene.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Ensure the reaction vessel is properly vented.

    • Causality: Venting is critical to allow the escape of isobutylene gas. The continuous removal of this gas drives the equilibrium forward via Le Chatelier's principle.

  • Self-Validation (In-Process Control): Monitor via ¹H NMR. The reaction is complete when the dominant 9H singlet at ~1.44 ppm (the tert-butyl group) completely disappears.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

Protocol B: Base-Catalyzed Thermodynamic Isomerization

Purpose: Intentional conversion of pent-4-enoate to the thermodynamically stable pent-2-enoate.

  • Preparation: Dissolve tert-butyl pent-4-enoate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) to the solution.

    • Causality: DBU is a sterically hindered, non-nucleophilic strong base. It is capable of deprotonating the slightly acidic allylic protons to form the delocalized intermediate without attacking the ester carbonyl.

  • Thermodynamic Equilibration: Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Elevated temperature provides the activation energy required to overcome the kinetic barrier, allowing the system to settle into the lowest energy state (the conjugated pent-2-enoate)[6].

  • Self-Validation: Analyze the crude mixture via ¹H NMR. The terminal alkene multiplet (typically ~5.0–5.8 ppm) will shift to internal, conjugated alkene signals (~5.8–7.0 ppm).

References

  • BenchChem. "assessing the impact of the tert-butyl ester on reaction outcomes - Benchchem".
  • Fiveable. "Tert-butyl esters - Organic Chemistry II - Fiveable".
  • Smolecule. "Buy tert-butyl (E)
  • PubChem.
  • AA Blocks.
  • ACS Applied Materials & Interfaces. "Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Substituted Lactones from tert-Butyl Pent-4-enoate

Abstract Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and specialty polymers.[1][2] Their synthesis is a cornerstone of modern organic chemistry. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lactones, or cyclic esters, are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and specialty polymers.[1][2] Their synthesis is a cornerstone of modern organic chemistry. This guide provides an in-depth exploration of synthetic strategies for converting the readily available starting material, tert-butyl pent-4-enoate, into a variety of substituted γ-lactones. We will dissect three primary methodologies: the classical yet robust halolactonization, a two-step epoxidation-cyclization sequence, and modern transition-metal-catalyzed approaches. Each section provides not only detailed, step-by-step protocols but also delves into the underlying mechanistic principles to empower researchers to adapt and troubleshoot these transformations. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile substrate for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of tert-Butyl Pent-4-enoate

tert-Butyl pent-4-enoate is an ideal precursor for γ-lactone synthesis due to its bifunctional nature. It possesses a terminal alkene susceptible to a range of electrophilic additions and a tert-butyl ester group that serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions with minimal side products (isobutene and CO₂). This unique combination allows for selective manipulation of the alkene moiety before triggering the final, irreversible intramolecular cyclization to form the lactone ring.

The choice of synthetic route is dictated by the desired substitution pattern on the final lactone product. This guide will detail methods to install halide, hydroxyl, and other functionalities, transforming a simple linear ester into a valuable heterocyclic building block.

Method I: Halolactonization for the Synthesis of Halogenated Lactones

Halolactonization is a powerful and reliable electrophilic cyclization reaction that forms a lactone ring through the simultaneous addition of a halogen and an oxygen atom across a double bond.[2] The reaction is a cornerstone for synthesizing halogen-substituted lactones, which are versatile intermediates for further functionalization.

Principle and Mechanism

The reaction proceeds via a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules. The mechanism involves two key steps:[3]

  • Halonium Ion Formation: An electrophilic halogen source (e.g., I₂, Br₂) reacts with the alkene of the pent-4-enoic acid to form a cyclic halonium ion intermediate.

  • Intramolecular Attack: The pendant carboxylate group, generated in situ or from prior hydrolysis, acts as an intramolecular nucleophile. It attacks one of the carbons of the halonium ion in an Sₙ2-like fashion, leading to the opening of the three-membered ring and the formation of the five-membered lactone.[3][4] This backside attack typically results in a trans relationship between the newly installed halogen and the carboxylate-derived group.

For tert-butyl pent-4-enoate, direct cyclization is not feasible as the ester carbonyl is not sufficiently nucleophilic. Therefore, a preliminary hydrolysis step to unmask the carboxylic acid is mandatory.

Halolactonization_Mechanism sub Pent-4-enoic Acid int1 Iodonium Ion Intermediate sub->int1 Electrophilic attack i2 I₂ i2->int1 prod 5-(iodomethyl)dihydrofuran-2(3H)-one int1->prod Intramolecular nucleophilic attack (5-exo-trig) i_minus I⁻ hco3 HCO₃⁻ h2co3 H₂CO₃

Caption: Mechanism of Iodolactonization.

Experimental Protocols

Protocol 1A: Hydrolysis of tert-Butyl Pent-4-enoate

  • Objective: To convert the starting ester to pent-4-enoic acid.

  • Materials:

    • tert-Butyl pent-4-enoate (1.0 equiv)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA, 5-10 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl pent-4-enoate in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude pent-4-enoic acid, which is often used without further purification.

Protocol 1B: Iodolactonization of Pent-4-enoic Acid

  • Objective: To synthesize 5-(iodomethyl)dihydrofuran-2(3H)-one.[5]

  • Materials:

    • Pent-4-enoic acid (from Protocol 1A, 1.0 equiv)

    • Sodium bicarbonate (NaHCO₃, 3.0 equiv)

    • Iodine (I₂, 1.5-2.0 equiv)

    • Diethyl ether or a THF/water mixture

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Procedure:

    • Dissolve the crude pent-4-enoic acid in diethyl ether or a 2:1 THF/water mixture (approx. 0.1 M).

    • Add NaHCO₃ and stir vigorously to form the sodium carboxylate salt.

    • Add a solution of iodine in the same solvent dropwise (or add solid iodine portion-wise) at room temperature. The dark color of iodine should fade as it is consumed.

    • Stir the reaction for 12-24 hours at room temperature, protecting from light. Monitor the reaction by TLC.

    • Once complete, quench the reaction by adding saturated Na₂S₂O₃ solution dropwise until the iodine color is completely discharged.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the iodolactone.

Data & Insights

Halolactonization reactions are generally high-yielding. The choice of halogen can influence reactivity and diastereoselectivity in more substituted systems.[6]

Substrate TypeHalogen SourceTypical YieldKey Considerations
Pent-4-enoic acidI₂ / NaHCO₃80-95%Standard, reliable conditions.[7]
Pent-4-enoic acidBr₂ / NaHCO₃75-90%Can have competing dibromination side reactions.[2][8]
Substituted Pentenoic AcidsNIS, TBCO90-99%Used in asymmetric variants; can offer high diastereoselectivity.[6][9]

NIS: N-Iodosuccinimide; TBCO: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Method II: Epoxidation and Subsequent Cyclization

This two-step approach generates hydroxyl-substituted lactones, a different class of products compared to halolactonization. This pathway is biomimetic, mirroring biosynthetic routes where epoxides are common intermediates.[10]

Principle and Mechanism
  • Epoxidation: The alkene of tert-butyl pent-4-enoate is first oxidized to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems like tert-butyl hydroperoxide (TBHP).[11]

  • Hydrolysis and Cyclization: The tert-butyl ester is then hydrolyzed under acidic conditions. The same acid catalyst facilitates the intramolecular nucleophilic attack of the resulting carboxylic acid on the protonated epoxide. The attack occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a 5-membered lactone ring bearing a hydroxymethyl substituent.

Epoxidation_Cyclization start tert-Butyl pent-4-enoate epoxide tert-Butyl 4,5-epoxypentanoate start->epoxide m-CPBA, CH₂Cl₂ hydrolyzed 4,5-Epoxypentanoic acid epoxide->hydrolyzed H₃O⁺ (Hydrolysis) product 5-(hydroxymethyl) -dihydrofuran-2(3H)-one hydrolyzed->product Intramolecular ring-opening

Caption: Workflow for Hydroxy-lactone Synthesis.

Experimental Protocols

Protocol 2A: Epoxidation of tert-Butyl Pent-4-enoate

  • Objective: To synthesize tert-butyl 4,5-epoxypentanoate.

  • Materials:

    • tert-Butyl pent-4-enoate (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1-1.3 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Procedure:

    • Dissolve tert-butyl pent-4-enoate in DCM (approx. 0.3 M) and cool to 0 °C.

    • Add m-CPBA portion-wise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with DCM and cool to 0 °C.

    • Quench excess m-CPBA by slowly adding saturated Na₂SO₃ solution.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to yield the crude epoxide, which can be purified by chromatography or used directly in the next step.

Protocol 2B: Acid-Catalyzed Lactonization of the Epoxide

  • Objective: To synthesize 5-(hydroxymethyl)dihydrofuran-2(3H)-one.

  • Materials:

    • Crude tert-butyl 4,5-epoxypentanoate (from Protocol 2A, 1.0 equiv)

    • Tetrahydrofuran (THF) / Water (e.g., 3:1 mixture)

    • Amberlyst-15 or a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH)

  • Procedure:

    • Dissolve the crude epoxide in the THF/water solvent mixture.

    • Add the acid catalyst (e.g., Amberlyst-15, ~10% w/w).

    • Heat the mixture to 40-50 °C and stir for 4-12 hours. The reaction involves both hydrolysis of the ester and the cyclization. Monitor by TLC for the disappearance of the epoxide.

    • Once the reaction is complete, filter off the solid Amberlyst-15 catalyst and wash with THF.

    • Concentrate the filtrate under reduced pressure to remove the THF.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting hydroxy-lactone by flash column chromatography.

Method III: Transition-Metal-Catalyzed Lactonization

Transition-metal catalysis offers a modern, atom-economical pathway to lactones, often proceeding through direct C-H bond functionalization or oxidative cyclization.[12][13][14] These methods can provide access to unique lactone structures that are not accessible via classical routes.

Principle and Mechanism

For unsaturated systems like pent-4-enoate, palladium-catalyzed oxidative cyclization is a prominent strategy. A plausible mechanism involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[13][15] In a Wacker-type process, the palladium(II) catalyst coordinates to the alkene. The ester's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated alkene. This is followed by steps such as β-hydride elimination and reductive elimination to regenerate the active catalyst and furnish an unsaturated or substituted lactone.

Pd_Catalysis Pd_II Pd(II)L₂ Complex Alkene-Pd(II) Complex Pd_II->Complex + Substrate Cyclized Cyclized Pd(II) Intermediate Complex->Cyclized Intramolecular oxypalladation Product Lactone Cyclized->Product β-H elimination or Reductive Elim. Pd_0 Pd(0)L₂ Cyclized->Pd_0 Red. Elim. Pd_0->Pd_II [Oxidant]

Caption: Simplified Palladium-Catalyzed Lactonization Cycle.

Illustrative Protocol

Direct catalytic lactonization of tert-butyl pent-4-enoate is a specialized reaction. The following is a representative protocol inspired by palladium-catalyzed oxidative cyclizations of similar homoallylic systems.[16]

  • Objective: To synthesize a substituted γ-lactone via oxidative cyclization.

  • Materials:

    • tert-Butyl pent-4-enoate (or corresponding acid, 1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

    • Benzoquinone (BQ, as re-oxidant, 1-2 equiv)

    • Solvent (e.g., Acetic Acid, DMSO, or THF)

    • Optional: Ligand (e.g., Pyridine or specialized ligand)

  • Procedure:

    • This reaction should be set up in a fume hood, and glassware should be oven-dried.

    • To a flask, add the substrate, benzoquinone, and solvent.

    • Add the palladium(II) acetate catalyst.

    • Stir the reaction under an inert atmosphere (N₂) or air/O₂ (depending on the specific catalytic system) at a specified temperature (e.g., 60-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Summary and Method Comparison

FeatureMethod I: HalolactonizationMethod II: Epoxidation-CyclizationMethod III: TM-Catalysis
Product Halogen-substituted γ-lactoneHydroxyl-substituted γ-lactoneUnsaturated or otherwise substituted γ-lactone
Key Reagents I₂, NaHCO₃m-CPBA, H⁺Pd(OAc)₂, Oxidant (e.g., BQ, O₂)
Prerequisites Hydrolysis to carboxylic acidEster can be used for epoxidationSubstrate compatibility is key
Advantages High yields, reliable, robustAccess to hydroxyl functionality, biomimeticAtom-economical, direct, novel products
Disadvantages Stoichiometric halogen, requires hydrolysisTwo distinct steps, use of peroxidesCatalyst cost/sensitivity, optimization required

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield (Halolactonization) 1. Incomplete hydrolysis of the tert-butyl ester. 2. Competing dihalogenation of the alkene.[8] 3. Product instability during workup.1. Ensure complete conversion in the hydrolysis step via TLC/NMR. 2. Add the halogen source slowly at a lower temperature. 3. Use a mild workup; avoid strong acids/bases.
Incomplete Epoxidation 1. Insufficient m-CPBA. 2. Decomposition of m-CPBA.1. Use a slight excess (1.1-1.3 equiv) of m-CPBA. 2. Use fresh, properly stored m-CPBA.
Catalyst Deactivation (TM-Cat.) 1. Formation of inactive palladium black. 2. Impurities in reagents or solvent.1. Ensure efficient re-oxidation of Pd(0) to Pd(II); add a co-oxidant or ligand. 2. Use high-purity, dry reagents and solvents.
Poor Selectivity Reaction conditions favoring thermodynamic vs. kinetic products.Adjust temperature, reaction time, and reagents. For halolactonization, kinetic control (low temp) often favors one isomer, while thermodynamic control (higher temp, longer time) may favor another.[1]

References

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  • Química Orgánica. (n.d.). Lactone Synthesis.
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  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
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  • Thieme. (n.d.). Product Class 6: Lactones.
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  • Chemistry Notes. (2022).
  • Rudolf, J. D., et al. (2020). Early-stage biosynthesis of phenalinolactone diterpenoids involves sequential prenylation, epoxidation, and cyclization. PMC. [Link]

  • Hennecke, U., et al. (2018). A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations. Chemical Science, 9(1), 173–180. [Link]

  • Getzler, Y. D. Y. L., et al. (2002). Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation. Journal of the American Chemical Society, 124(7), 1174–1175.
  • Lecomte, P., et al. (2007). Synthesis of new substituted lactones by "click" chemistry.
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  • Bîcu, E., & Tuchilu, C. (2018). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 23(10), 2533. [Link]

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  • Wikipedia. (n.d.).
  • Xu, T., Mal, S., & van Gemmeren, M. (2025). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids.
  • Costas, M., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17895-17904. [Link]

  • ChemRxiv. (n.d.).
  • Rudolf, J. D., et al. (2020). Early-stage biosynthesis of phenalinolactone diterpenoids involves sequential prenylation, epoxidation, and cyclization. Chemical Science, 11(8), 2080-2086. [Link]

  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP.

Sources

Application

step-by-step protocol for esterification of 4-pentenoic acid with tert-butanol

Application Note & Protocol: Synthesis of tert-Butyl 4-Pentenoate Abstract: The synthesis of esters from sterically hindered alcohols such as tert-butanol presents significant challenges to the synthetic chemist. Traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis of tert-Butyl 4-Pentenoate

Abstract: The synthesis of esters from sterically hindered alcohols such as tert-butanol presents significant challenges to the synthetic chemist. Traditional acid-catalyzed methods, like the Fischer esterification, are often inefficient due to competing elimination reactions that lead to alkene formation.[1][2][3] This guide provides a detailed, step-by-step protocol for the successful esterification of 4-pentenoic acid with tert-butanol using the Steglich esterification method. This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction under mild, neutral conditions, thereby avoiding the harsh acidic environment that promotes the dehydration of tert-butanol.[2][4] We will delve into the mechanistic rationale, provide a comprehensive experimental procedure, and offer insights into process optimization and troubleshooting.

Strategic Approach: Overcoming the Challenge of Tertiary Alcohols

The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is a classic example of a sterically demanding and mechanistically challenging transformation.

The Limitation of Fischer Esterification

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][5][6] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[1][7]

However, when a tertiary alcohol is used under strong acid catalysis (e.g., H₂SO₄, TsOH), it is prone to rapid dehydration via an E1 elimination mechanism. The acid protonates the alcohol's hydroxyl group, which then departs as a good leaving group (water) to form a stable tertiary carbocation. This carbocation is then readily deprotonated to yield an alkene (isobutene).[3][8] This side reaction severely reduces the yield of the desired tert-butyl ester.

The Advantage of Steglich Esterification

To circumvent this issue, a milder, more controlled approach is required. The Steglich esterification, developed by Wolfgang Steglich, is the method of choice for synthesizing esters from acid-sensitive or sterically hindered alcohols.[2][4][9] This reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the acyl transfer.[4][9][10] The key advantages are:

  • Mild Conditions: The reaction proceeds at room temperature and under neutral pH, preventing the acid-catalyzed elimination of tert-butanol.[4]

  • High Efficiency: The use of DMAP as a hyper-nucleophilic acyl-transfer catalyst dramatically accelerates the reaction, suppressing potential side reactions like the formation of N-acylurea.[2][4]

  • Water Scavenging: The DCC coupling agent formally removes the water molecule generated during the condensation, driving the reaction to completion by forming the insoluble dicyclohexylurea (DCU) byproduct.[4]

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through a multi-step mechanism where each reagent plays a critical role.

  • Activation of Carboxylic Acid: The carboxylic acid (4-pentenoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, akin to an acid anhydride in reactivity.[2]

  • Acyl-Transfer Catalysis: DMAP, being a superior nucleophile compared to the sterically hindered tert-butanol, attacks the O-acylisourea intermediate. This forms a new, highly reactive intermediate, the N-acylpyridinium salt.[2][4] This step is crucial as it prevents the slower intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea byproduct.

  • Nucleophilic Attack: The tert-butanol attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation: The tetrahedral intermediate collapses, yielding the desired tert-butyl 4-pentenoate, regenerating the DMAP catalyst, and forming the insoluble dicyclohexylurea (DCU) precipitate.

Steglich_Mechanism cluster_products Products RCOOH 4-Pentenoic Acid O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl Acyl_Py N-Acylpyridinium Salt (Highly Reactive) O_acyl->Acyl_Py + DMAP DCU DCU (Byproduct) DMAP_cat DMAP (Catalyst) DMAP_cat->Acyl_Py Acyl_Py->DMAP_cat - DMAP (regenerated) Ester tert-Butyl 4-Pentenoate (Product) Acyl_Py->Ester + tert-Butanol tBuOH tert-Butanol tBuOH->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Hazard Analysis and Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentHazard SummaryPPE Requirements
4-Pentenoic Acid Combustible liquid. Harmful if swallowed. Causes severe skin burns and eye damage.[11][12]Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[11][13]
tert-Butanol Highly flammable liquid and vapor. Harmful if inhaled. Causes eye irritation.[14]Safety goggles, gloves, lab coat. Use in a well-ventilated area away from ignition sources.[14]
DCC Potent skin sensitizer and allergen. Toxic. Handle with extreme care to avoid contact.[15]Safety goggles, double-gloving recommended, lab coat. Ensure no skin is exposed.
DMAP Toxic if swallowed, in contact with skin, or if inhaled.Safety goggles, gloves, lab coat. Avoid creating dust.
Dichloromethane (DCM) Volatile. Suspected carcinogen.Safety goggles, gloves, lab coat. Always handle in a fume hood.

Spill & Emergency Procedures:

  • Spills: In case of a spill, evacuate the area. For flammable liquids, remove all ignition sources.[11][14] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[11]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[12][13]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis of tert-butyl 4-pentenoate.

Materials and Equipment
  • Reagents: 4-Pentenoic acid, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous), 0.5 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, ice-water bath, separatory funnel, Büchner funnel and filter flask, rotary evaporator, glassware for column chromatography, TLC plates (silica gel).

Reagent Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Pentenoic Acid100.1210.01.01.00 g
tert-Butanol74.1215.01.51.11 g (1.42 mL)
DCC206.3311.01.12.27 g
DMAP122.171.00.1122 mg
Dichloromethane---40 mL
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of tert-butyl 4-pentenoate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-pentenoic acid (1.00 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture until the acid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: To the cooled solution, add tert-butanol (1.42 mL, 15.0 mmol) followed by DMAP (122 mg, 1.0 mmol).[15]

  • DCC Addition: Slowly add the DCC (2.27 g, 11.0 mmol) to the stirred solution in small portions over 5-10 minutes. A white precipitate (DCU) will begin to form.[9][15]

  • Reaction: After the DCC addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting 4-pentenoic acid.

  • Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane (approx. 10 mL) to recover any trapped product.

  • Aqueous Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of 0.5 M HCl (to remove residual DMAP and any unreacted DCC).

    • 50 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).

    • 50 mL of saturated brine solution (to reduce the amount of dissolved water in the organic layer).

    • Note: During the acid/base washes, more DCU may precipitate. If this occurs and hinders separation, filter the biphasic mixture again.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes, starting from 2% to 10% ethyl acetate).

  • Expected Product: tert-Butyl 4-pentenoate is a colorless oil.[16]

  • Characterization:

    • ¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.45 ppm, 9H), the terminal vinyl protons (~4.9-5.1 ppm, 2H), the internal vinyl proton (multiplet, ~5.7-5.9 ppm, 1H), and the two methylene groups.

    • ¹³C NMR: Expect peaks for the quaternary carbon of the tert-butyl group (~80 ppm), the carbonyl carbon (~172 ppm), and the vinyl carbons (~115 and ~137 ppm).

    • IR Spectroscopy: Look for a strong C=O stretch (~1730 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient activation (degraded DCC). 3. Wet reagents or solvent.1. Increase reaction time; monitor by TLC. 2. Use fresh, high-purity DCC. 3. Ensure all reagents and solvents are anhydrous.
N-acylurea byproduct observed The reaction of the alcohol is too slow, allowing the O-acylisourea to rearrange.Ensure the catalytic amount of DMAP is correct (5-10 mol%). Using a slight excess of the alcohol can also help.
Difficulty filtering DCU DCU can sometimes form a very fine precipitate that clogs the filter paper.Place a pad of Celite® in the Büchner funnel before filtering.
Product loss during work-up Emulsion formation during aqueous washes.Add more brine to the separatory funnel to help break the emulsion.

References

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Hossain, M. I., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(22), 5486. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Shastin, V. N., et al. (2002). Mild and Efficient Method for Preparation of tert-Butyl Esters. Letters in Organic Chemistry, 1(2), 181-183. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available at: [Link]

  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Retrieved from [Link]

  • Cole-Parmer. (2006, June 06). Material Safety Data Sheet - tert-Butanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst.
  • OperaChem. (2024, January 05). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl pent-4-enoate. Retrieved from [Link]

  • Ali, S. H., et al. (2014). Reaction Kinetics of Tert-Butanol Esterification. ResearchGate. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Epoxidation of Unactivated Terminal Alkenes – Synthesis of Chiral tert-Butyl 4,5-Epoxypentanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol Executive Summary The asymmetric epoxidation of unactivated terminal alkenes rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Executive Summary

The asymmetric epoxidation of unactivated terminal alkenes remains one of the most formidable challenges in synthetic organic chemistry. Unlike trans-disubstituted or trisubstituted olefins, terminal alkenes lack the necessary steric bulk on one terminus to effectively differentiate between competing diastereomeric transition states. This application note details a robust, highly enantioselective protocol for the epoxidation of tert-butyl pent-4-enoate —a highly versatile chiral building block used in the synthesis of statins, β-adrenergic blockers, and complex active pharmaceutical ingredients (APIs).

By utilizing Shi's N-Boc oxazolidinone-modified chiral ketone catalyst, this protocol overcomes traditional steric limitations, delivering the terminal epoxide in high yield and excellent enantiomeric excess (ee >90%).

Mechanistic Rationale & Catalyst Selection

The Challenge of Terminal Alkenes

In standard organocatalytic epoxidations using the classic D-fructose-derived acetonide ketone (the original Shi catalyst), terminal alkenes typically yield poor enantioselectivity (20–30% ee). The absence of a substituent on the terminal carbon minimizes the steric bias required to favor one spiro transition state over the other [1].

The Oxazolidinone Solution & Asynchronicity

To solve this, Shi and co-workers developed an N-substituted oxazolidinone ketone catalyst. The causality behind its success lies in the asynchronicity of the C–O bond formation. Kinetic isotope effect studies demonstrate that oxygen transfer to the internal olefinic carbon is significantly more advanced than to the terminal carbon [2].

This asynchronous bond formation forces the substrate into a highly specific orientation. When the aliphatic chain of tert-butyl pent-4-enoate is positioned proximal to the oxazolidinone ring, the transition state is stabilized. Conversely, the competing transition state suffers from severe steric clashes due to this asynchronous geometry. Consequently, enantioselectivity is restored.

Substrate Design: Why a tert-Butyl Ester?

The choice of a tert-butyl ester over a methyl ester or free carboxylic acid is a deliberate self-validating design choice. Under the mildly basic conditions (pH 10.5) required for the epoxidation, free pent-4-enoic acids or less hindered esters are highly prone to intramolecular lactonization upon epoxide formation. The bulky tert-butyl group sterically shields the carbonyl, completely suppressing this side reaction and ensuring the integrity of the terminal epoxide product.

G Ketone Chiral Oxazolidinone Ketone (Pre-catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) + K2CO3 (pH 10.5) Oxone->Dioxirane Oxygen Transfer TS Asynchronous Spiro Transition State Dioxirane->TS + Alkene Alkene tert-Butyl Pent-4-enoate (Terminal Alkene) Alkene->TS Epoxide Chiral Terminal Epoxide (Product) TS->Epoxide Epoxidation Byproduct KHSO4 + Ketone (Catalyst Regeneration) TS->Byproduct Release Byproduct->Ketone Recycle

Fig 1. Catalytic cycle of Shi epoxidation highlighting the asynchronous spiro transition state.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness and reproducibility, the experimental parameters are designed to self-regulate:

  • Strict pH Control (pH 10.5): Oxone (potassium peroxymonosulfate) is highly acidic, while the formation of the active dioxirane requires a mildly basic environment. If the pH drops below 9.5, the Baeyer-Villiger oxidation of the expensive chiral ketone outcompetes epoxidation, destroying the catalyst. We utilize a dual-syringe pump system to simultaneously add Oxone and K₂CO₃, creating a self-balancing pH buffer system.

  • EDTA Addition: Trace transition metals in standard glassware rapidly catalyze the radical decomposition of Oxone. The addition of Na₂EDTA chelates these metals, validating that oxidant consumption is strictly tied to epoxide formation rather than background decomposition.

  • Green Solvent Substitution: Historically, dimethoxyethane (DME) was used, but its severe reproductive toxicity makes it unsuitable for modern pharmaceutical scale-up. We substitute DME with dimethoxymethane (DMM), which maintains the critical biphasic emulsion required for mass transfer without compromising enantioselectivity [3].

Quantitative Data: Optimization Summary
Catalyst TypeSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Classic Fructose KetoneDME / H₂O08528
N-Boc Oxazolidinone KetoneDME / H₂O08891
N-Boc Oxazolidinone Ketone DMM / H₂O 0 89 92
N-Boc Oxazolidinone KetoneACN / H₂O08289

Table 1: Optimization of reaction conditions demonstrating the superiority of the oxazolidinone catalyst and the viability of DMM as a greener solvent alternative.

Step-by-Step Protocol

Target: Synthesis of (R)-tert-butyl 4,5-epoxypentanoate

Reagents & Equipment
  • tert-Butyl pent-4-enoate (1.0 mmol, 156.2 mg)

  • Shi's N-Boc oxazolidinone chiral ketone (0.15 mmol, 15 mol%)

  • Oxone (1.5 mmol, 922 mg)

  • K₂CO₃ (5.8 mmol, 801 mg)

  • Na₂B₄O₇•10H₂O (0.05 mmol) and Na₂EDTA (0.04 mmol)

  • Dimethoxymethane (DMM) and Deionized Water

  • Dual-syringe pump system

Methodology

Step 1: System Initialization

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl pent-4-enoate (1.0 mmol) and the N-Boc oxazolidinone ketone (0.15 mmol) in 15 mL of DMM.

  • Add 10 mL of an aqueous buffer solution containing Na₂B₄O₇•10H₂O (0.05 mmol) and Na₂EDTA (0.04 mmol).

  • Cool the biphasic mixture to 0 °C using an ice bath. Causality: Low temperature stabilizes the highly reactive dioxirane intermediate and suppresses non-selective background epoxidation.

Step 2: Oxidant Preparation

  • Solution A: Dissolve Oxone (1.5 mmol) and Na₂EDTA (0.04 mmol) in 10 mL of deionized water.

  • Solution B: Dissolve K₂CO₃ (5.8 mmol) in 10 mL of deionized water.

Step 3: Co-Addition (The Critical Phase)

  • Load Solution A and Solution B into separate plastic syringes mounted on a dual-syringe pump.

  • Add both solutions dropwise to the reaction flask over a period of 2 hours.

  • Crucial Parameter: Maintain vigorous stirring (1000 rpm). Causality: The active dioxirane is generated at the aqueous-organic interface. Insufficient stirring limits mass transfer, causing localized pH spikes that destroy the catalyst.

Step 4: Monitoring & Workup

  • Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or GC-FID. The reaction should be complete 30 minutes after the addition finishes.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely neutralize any unreacted peroxides.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolate (R)-tert-butyl 4,5-epoxypentanoate as a clear oil. Determine the ee via chiral HPLC or chiral GC analysis.

Workflow Prep 1. Preparation Alkene + Catalyst Cool 2. Temp Control Cool to 0 °C Prep->Cool Add 3. Co-Addition Oxone & K2CO3 Cool->Add React 4. Biphasic Reaction Vigorous Stirring Add->React Workup 5. Workup Quench & Extract React->Workup Purify 6. Purification Chromatography Workup->Purify

Fig 2. Step-by-step biphasic experimental workflow for asymmetric epoxidation.

References

  • Designing New Chiral Ketone Catalysts. Asymmetric Epoxidation of cis-Olefins and Terminal Olefins Journal of Organic Chemistry (ACS Publications)[Link]

  • Isotope Effects and the Nature of Enantioselectivity in the Shi Epoxidation. The Importance of Asynchronicity Journal of the American Chemical Society (ACS Publications)[Link]

  • One-pot route to β-adrenergic blockers via enantioselective organocatalysed epoxidation of terminal alkenes as a key step RSC Advances (Royal Society of Chemistry)[Link]

  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes Chemical Reviews (PMC - NIH)[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Purity Validation of tert-Butyl Pent-4-enoate: GC-MS vs. Alternative Analytical Modalities

Executive Summary & Analytical Context In modern organic synthesis and pharmaceutical development, tert-butyl pent-4-enoate (CAS: 32400-25-2; MW: 156.22 g/mol ) serves as a critical terminal alkene building block for cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In modern organic synthesis and pharmaceutical development, tert-butyl pent-4-enoate (CAS: 32400-25-2; MW: 156.22 g/mol ) serves as a critical terminal alkene building block for cross-metathesis reactions and a protected intermediate for complex active pharmaceutical ingredients (APIs)[1].

Validating the purity of this volatile ester presents a unique analytical challenge. The molecule lacks a conjugated pi-system, rendering traditional UV-based detection methods virtually blind to trace impurities without complex derivatization. Furthermore, synthetic byproducts—such as unreacted pent-4-enoic acid, tert-butanol, or double-bond positional isomers—often co-elute in standard chromatographic methods. To ensure regulatory compliance and downstream synthetic success, Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard, providing both high-efficiency separation and unambiguous structural elucidation[2].

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires balancing sensitivity, specificity, and operational throughput. The table below objectively compares GC-MS against alternative techniques for the purity validation of tert-butyl pent-4-enoate.

Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesVolatile SuitabilityStructural ElucidationCost & Throughput
GC-MS (Gold Standard) High (<0.01 ppm) Excellent (m/z spectral deconvolution) Optimal High (EI Fragmentation) Moderate Cost / High Throughput
GC-FID High (<0.05 ppm)Poor (Relies solely on retention time)OptimalNoneLow Cost / High Throughput
HPLC-UV Low (Lacks strong chromophore)Good (If resolved chromatographically)Poor (Requires derivatization)NoneModerate Cost / Low Throughput
1H-NMR Moderate (~1-5% LOD)Moderate (Signal overlap is common)ModerateExcellent (Full connectivity)High Cost / Low Throughput

The Verdict: While GC-FID is excellent for routine quantitation of knowns, it cannot differentiate between tert-butyl pent-4-enoate and an isobaric impurity co-eluting at the same retention time. GC-MS bridges this critical gap by utilizing Electron Ionization (EI) to generate a unique spectral fingerprint (e.g., the diagnostic m/z 57 tert-butyl cation), ensuring absolute peak purity[3].

Mechanistic Experimental Design: The "Why" Behind the Method

As analytical scientists, we do not simply follow methods; we engineer them based on the physicochemical properties of the analyte.

  • Column Selection (USP G27 Equivalent): A 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm) is selected[3]. Causality: tert-Butyl pent-4-enoate is relatively non-polar but contains a hydrogen-bond accepting ester oxygen. The slight polarity of the 5% diphenyl phase exploits minor dipole-dipole interactions, perfectly resolving the ester from highly polar unreacted acids or alcohols, while maintaining low column bleed for optimal MS sensitivity.

  • Injection Strategy (Split 50:1): Causality: Injecting a high-concentration purity sample (typically 1-5 mg/mL) in splitless mode would severely overload the column, causing peak fronting and masking trace impurities. A 50:1 split ratio ensures a narrow injection band, preserving Gaussian peak symmetry and maximizing resolution.

  • Ionization Mode (70 eV EI): Causality: Standardized 70 eV Electron Ionization provides highly reproducible, "hard" fragmentation. This allows for direct comparison of unknown impurity peaks against the NIST mass spectral library, instantly identifying process-related contaminants[4].

Self-Validating GC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system aligned with ICH Q2(R2) guidelines[5]. The method continuously proves its own accuracy during the run via built-in system suitability and bracketing checks.

Step 1: Sample & Standard Preparation
  • Diluent Selection: Use MS-grade Hexane. Reason: Hexane is highly volatile, elutes well before the target analyte, and does not expand excessively in the GC inlet, preventing ghost peaks.

  • Internal Standard (IS): Spike all solutions with Dodecane (0.1 mg/mL). Reason: Dodecane elutes near the target analyte but does not interfere. It corrects for any micro-variances in syringe injection volume.

  • Sample Solution: Dissolve 10.0 mg of the tert-butyl pent-4-enoate batch in 10.0 mL of the IS-spiked diluent (1.0 mg/mL).

Step 2: Instrumental Parameters
  • Inlet Temperature: 250°C (Ensures instantaneous, non-discriminatory flash vaporization).

  • Carrier Gas: Helium at 1.0 mL/min (Constant flow mode to maintain stable retention times).

  • Oven Program:

    • Initial: 50°C, hold for 2 min (Focuses the solvent front).

    • Ramp: 15°C/min to 250°C (Elutes the ester and separates structurally similar impurities).

    • Bake-out: Hold at 250°C for 5 min (Cleans the column of high-boiling contaminants).

  • MS Parameters: Scan range m/z 35–300; Source Temp 230°C; Quad Temp 150°C.

Step 3: The Self-Validation Sequence (Execution & Causality)

A standard run sequence must follow this exact order to validate itself:

  • System Suitability Test (SST) - Blank: Inject pure Hexane. Validation Criteria: No peaks >0.05% of the target analyte area at the retention time of the ester. Proves zero system carryover.

  • Resolution Solution: Inject a spiked mix of tert-butyl pent-4-enoate and a known isomer (e.g., tert-butyl 3-methylbut-3-enoate). Validation Criteria: Chromatographic Resolution ( Rs​ ) must be > 1.5. Proves the column's separating power is intact[2].

  • Bracketing Standards: Inject a known 1.0 mg/mL reference standard before the batch samples, and again after every 10 samples. Validation Criteria: The Relative Standard Deviation (%RSD) of the Analyte/IS response ratio across all brackets must be < 2.0%. Proves the MS detector is not drifting[4].

Quantitative Validation Data

When executing the above protocol for a formal ICH Q2(R2) analytical procedure validation[6], the following performance metrics are typically achieved, demonstrating the method is fit for its intended purpose:

ICH Q2(R2) ParameterValidation MetricAcceptance CriteriaExperimental Result (Typical)
Specificity Peak Purity Index (MS Deconvolution)No co-eluting m/z interferencesPass (Purity Match > 990)
Linearity Correlation Coefficient ( R2 )> 0.999 (from 10% to 120% nominal)0.9998
Sensitivity Limit of Quantitation (LOQ)Signal-to-Noise (S/N) > 100.05 ppm
Precision Method Repeatability (%RSD, n=6)< 2.0%0.85%
Accuracy % Recovery at 50%, 100%, 150%98.0% – 102.0%99.4%

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating GC-MS procedure, illustrating how physical separation and spectral detection feed directly into regulatory compliance.

GCMS_Workflow cluster_validation Self-Validating System (ICH Q2(R2)) Sample tert-Butyl pent-4-enoate (Batch Aliquot) Prep Sample Preparation & Internal Standard Addition Sample->Prep Dilution GC Gas Chromatography (USP G27 Phase Separation) Prep->GC 1 µL Injection MS Mass Spectrometry (70 eV EI, m/z 35-300) GC->MS Elution SST System Suitability (Blank & Resolution > 1.5) MS->SST Spectral Data Quant Quantitation (Linearity & Precision) SST->Quant Pass Release Purity Certification Quant->Release Validated

GC-MS Analytical Workflow and Self-Validating System for tert-Butyl pent-4-enoate Purity Assessment.

Sources

Comparative

A Comparative Guide to the Hydroboration of Terminal Alkenes: The Case of tert-Butyl Pent-4-enoate

For researchers, scientists, and professionals in drug development, the hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry, enabling the anti-Markovnikov hydration of alkenes to furnish prim...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry, enabling the anti-Markovnikov hydration of alkenes to furnish primary alcohols. The regioselectivity and efficiency of this transformation are paramount, particularly when dealing with functionalized substrates where competing reactions or electronic effects can influence the outcome. This guide provides an in-depth technical comparison of the hydroboration of tert-butyl pent-4-enoate, an ester-containing terminal alkene, with other representative terminal alkenes. By examining the interplay of steric and electronic factors, supported by experimental data, we aim to provide a comprehensive understanding to inform experimental design and optimization.

The Fundamentals of Hydroboration-Oxidation: A Brief Overview

The hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group across a double bond.[1] The first step, hydroboration, involves the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF, or 9-borabicyclo[3.3.1]nonane, 9-BBN) to the alkene. This step is governed by both steric and electronic effects, leading to the boron atom adding to the less substituted carbon of the double bond.[2] The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[1]

The regioselectivity of the hydroboration step is a key consideration. The anti-Markovnikov outcome is attributed to the polarization of the B-H bond (Bδ⁺-Hδ⁻) and the steric bulk of the borane reagent, which favors its approach to the less hindered carbon atom of the alkene.[2]

The Influence of Alkene Substitution: A Comparative Analysis

To understand the specific behavior of tert-butyl pent-4-enoate in hydroboration, it is instructive to first consider the reaction with simpler terminal alkenes. The choice of borane reagent significantly impacts the regioselectivity, with sterically hindered boranes like 9-BBN offering superior control.

Simple Alkyl-Substituted Alkenes: The Case of 1-Hexene

1-Hexene serves as a classic example of a simple, unfunctionalized terminal alkene. Its hydroboration is highly regioselective, particularly with sterically demanding boranes.

  • With BH₃·THF: The hydroboration-oxidation of 1-hexene with borane-THF complex affords a mixture of 1-hexanol and 2-hexanol. The reaction shows a strong preference for the terminal alcohol, with reported ratios of approximately 94:6 in favor of 1-hexanol.

  • With 9-BBN: The use of the bulkier 9-BBN dramatically enhances the regioselectivity. The hydroboration-oxidation of 1-hexene with 9-BBN yields almost exclusively 1-hexanol, with a regioselectivity of >99.9%.

Aryl-Substituted Alkenes: The Case of Styrene

Styrene introduces electronic effects from the phenyl group, which can influence the regioselectivity of the hydroboration.

  • With BH₃·THF: The hydroboration-oxidation of styrene with BH₃·THF gives a mixture of 2-phenylethanol (the anti-Markovnikov product) and 1-phenylethanol (the Markovnikov product), with the former predominating.

  • With 9-BBN: As with 1-hexene, 9-BBN significantly improves the regioselectivity, favoring the formation of 2-phenylethanol.

A study utilizing a flow chemistry setup for the hydroboration-oxidation of various alkenes with 9-BBN reported a 77% isolated yield of 2-phenylethanol from styrene, demonstrating the high efficiency and selectivity of this reagent.[3]

Hydroboration of tert-Butyl Pent-4-enoate: The Role of the Ester Functionality

The presence of an ester group in tert-butyl pent-4-enoate raises questions about its potential electronic and steric influence on the hydroboration of the terminal alkene. The ester carbonyl is an electron-withdrawing group, and the bulky tert-butyl group could sterically hinder the approach of the borane reagent.

General observations from the literature suggest that ester functionalities are well-tolerated in hydroboration reactions, with the reaction proceeding chemoselectively at the alkene.[2] The electron-withdrawing nature of the ester group is not expected to significantly alter the inherent regioselectivity of the hydroboration of a terminal alkene, which is primarily dictated by sterics.

Given the high regioselectivity observed with 9-BBN for other terminal alkenes, it is anticipated that the hydroboration-oxidation of tert-butyl pent-4-enoate with 9-BBN will proceed with excellent selectivity to yield tert-butyl 5-hydroxypentanoate. The large steric bulk of the tert-butyl group is sufficiently removed from the reaction center and is not expected to interfere with the approach of the borane to the terminal double bond.

Experimental Data Summary

The following table summarizes the available quantitative data for the hydroboration-oxidation of various terminal alkenes.

AlkeneBorane ReagentMajor ProductRegioselectivity (% Major Product)Yield (%)Reference
1-HexeneBH₃·THF1-Hexanol94-
1-Hexene9-BBN1-Hexanol>99.9-
Styrene9-BBN2-Phenylethanol-77[3]
5-Bromopent-1-ene9-BBN5-Bromo-1-pentanol-81[3]

Experimental Protocols

General Procedure for Hydroboration-Oxidation of a Terminal Alkene with 9-BBN

This protocol provides a general method for the selective hydroboration of a terminal alkene followed by oxidation to the corresponding primary alcohol.

Materials:

  • Terminal alkene (e.g., 1-hexene, styrene, tert-butyl pent-4-enoate)

  • 9-BBN (0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part 1: Hydroboration [4]

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the terminal alkene (1.0 eq).

  • Dissolve the alkene in anhydrous THF (to a concentration of approximately 0.5-1.0 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 9-BBN solution in THF (1.05 - 1.1 eq) to the stirred alkene solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

Part 2: Oxidation [4]

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the aqueous NaOH solution.

  • Following the base addition, add the H₂O₂ solution dropwise to the vigorously stirred mixture. Caution: This addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing the Workflow

Hydroboration_Oxidation_Workflow cluster_hydroboration Part 1: Hydroboration cluster_oxidation Part 2: Oxidation & Workup Alkene Terminal Alkene in THF Add_9BBN Add 9-BBN at 0°C Alkene->Add_9BBN Stir_RT Stir at Room Temp. Add_9BBN->Stir_RT Organoborane Trialkylborane Intermediate Stir_RT->Organoborane Add_NaOH Add NaOH (aq) at 0°C Organoborane->Add_NaOH Add_H2O2 Add H₂O₂ (aq) Add_NaOH->Add_H2O2 Stir_Oxidation Stir at Room Temp. Add_H2O2->Stir_Oxidation Extraction Aqueous Workup & Extraction Stir_Oxidation->Extraction Purification Purification Extraction->Purification Product Primary Alcohol Purification->Product

Caption: General workflow for the hydroboration-oxidation of a terminal alkene.

Conclusion

The hydroboration-oxidation of terminal alkenes is a highly reliable and selective method for the synthesis of primary alcohols. The choice of borane reagent is critical, with the sterically hindered 9-BBN providing exceptional regioselectivity for a variety of substrates, including simple alkyl- and aryl-substituted alkenes. While direct comparative quantitative data for tert-butyl pent-4-enoate is limited, the available evidence from analogous functionalized alkenes strongly suggests that the ester group is well-tolerated and does not adversely affect the high regioselectivity and efficiency of the reaction, particularly when 9-BBN is employed. The protocols and data presented in this guide serve as a valuable resource for chemists in academia and industry, enabling the informed design and execution of this important synthetic transformation.

References

  • Brown, H. C. (1979). Nobel Lecture: Organoboranes - a new continent in chemistry. NobelPrize.org. [Link]

  • Zweifel, G., & Brown, H. C. (1963).
  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The Hydroboration of Alkenes with Diborane—A Remarkably Fast, Room Temperature Reaction of Unusual Scope. Journal of the American Chemical Society, 83(12), 2544–2551.
  • Pelter, A., Smith, K., & Brown, H. C. (1988). Borane Reagents. Academic Press.
  • Elsherbini, M., et al. (2016). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 22(33), 11423-11426. [Link]

  • Soderquist, J. A., & Brown, H. C. (1981). Simple, remarkably efficient route to high purity, crystalline 9-borabicyclo[3.3.1]nonane (9-BBN) dimer. The Journal of Organic Chemistry, 46(22), 4599-4600.
  • Scouten, C. G., & Brown, H. C. (1974). Exceptionally high regioselectivity in the hydroboration of representative olefins with 9-borabicyclo[3.3.1]nonane in a simplified rapid procedure. The Journal of Organic Chemistry, 39(5), 611-613.
  • Brown, H. C., & Knights, E. F. (1964). Hydroboration. XIII. The Hydroboration of Dienes with Diborane. Journal of the American Chemical Society, 86(9), 1797-1801.
  • Brown, H. C., Knights, E. F., & Scouten, C. G. (1974). Hydroboration. XXXVI. A convenient procedure for the conversion of functionally substituted terminal olefins into the corresponding primary alcohols via hydroboration with 9-borabicyclo[3.3.1]nonane. Journal of the American Chemical Society, 96(25), 7765-7770.
  • Clay, J. M., & Vedejs, E. (2005). Hydroboration with Pyridine Borane at Room Temperature. Journal of the American Chemical Society, 127(16), 5766–5767. [Link]

  • Hydroboration Oxidation of Alkenes. (2025, December 8). Master Organic Chemistry. [Link]

  • Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]

  • Brown Hydroboration. Organic Chemistry Portal. [Link]

  • Reddit - r/Chempros. (2020, August 26). Troublesome hydroboration (9-BBN). [Link]

  • Hydroboration. Yale University Department of Chemistry. [Link]

Sources

Validation

A Researcher's Guide to Carboxylic Acid Protection: Benchmarking tert-Butyl Pent-4-enoate

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to success. A protecting group mus...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to success. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity and yield when its job is done. This guide offers a deep dive into the strategic use of ester protecting groups for carboxylic acids, with a special focus on the potential advantages of the tert-butyl pent-4-enoate group. We will objectively compare its inferred performance characteristics against established protecting groups, supported by mechanistic insights and established experimental data for analogous systems.

The Central Role of Carboxylic Acid Protection

Carboxylic acids are versatile functional groups, but their acidic proton and electrophilic carbonyl carbon can interfere with a wide range of synthetic transformations, including those involving organometallics, strong bases, and reducing agents.[1][2] Protection of the carboxylic acid as an ester mitigates this reactivity, allowing for chemical modifications elsewhere in the molecule.[1][3] The ideal protecting group should be easily introduced, stable to a variety of reaction conditions, and selectively removed without affecting other functional groups—a concept known as orthogonality.[4][5]

The tert-Butyl Ester: A Foundation of Stability

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its exceptional stability. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it resistant to a broad spectrum of reagents, including organolithiums, Grignard reagents, and basic hydrolysis conditions that would readily cleave simpler esters like methyl or ethyl esters.[6][7]

Protection Mechanism: The most common method for the formation of tert-butyl esters involves the acid-catalyzed addition of the carboxylic acid to isobutylene.[6] The mechanism proceeds via the formation of the stable tert-butyl cation, which is then trapped by the carboxylic acid.

Deprotection Mechanism: The stability of the tert-butyl ester is elegantly reversed under acidic conditions. Protonation of the ester oxygen is followed by elimination of isobutylene, driven by the formation of the highly stable tert-butyl cation.[6][7] This allows for selective deprotection in the presence of other ester groups that are not acid-labile.

Introducing tert-Butyl Pent-4-enoate: A Hypothesis of Orthogonality

While the standard tert-butyl ester offers excellent acid-labile protection, the introduction of a terminal alkene in the tert-butyl pent-4-enoate protecting group opens the door to a new dimension of orthogonal deprotection strategies. The core stability of the tert-butyl ester is retained, while the pent-4-enoate moiety provides a handle for cleavage under conditions that would leave other acid- or base-sensitive groups intact.

Inferred Deprotection Strategies for tert-Butyl Pent-4-enoate

The terminal alkene of the pent-4-enoate group is susceptible to a variety of transformations that can be exploited for its removal. While direct experimental data for the deprotection of this specific group is not abundant in the literature, we can infer its reactivity based on well-established chemistry of similar systems, such as allyl esters.

  • Palladium-Catalyzed Deprotection: Allyl esters are readily cleaved in the presence of a palladium(0) catalyst and a nucleophilic scavenger.[8] A similar mechanism can be envisioned for the pent-4-enoate group, proceeding through a π-allyl palladium intermediate. This method is exceptionally mild and orthogonal to a vast array of other protecting groups.

  • Olefin Metathesis: The terminal double bond could potentially be cleaved via ring-closing metathesis with a suitable diene partner, followed by hydrolysis of the resulting ester. This strategy offers a highly specific deprotection pathway.

  • Ozonolysis: Treatment with ozone, followed by a reductive workup, would cleave the double bond and generate an aldehyde, which could facilitate subsequent intramolecular cleavage of the ester.

The combination of the acid-labile tert-butyl group and the alkene-based lability of the pent-4-enoate moiety could allow for a two-stage deprotection strategy, further enhancing its synthetic utility.

A Comparative Analysis of Common Carboxylic Acid Protecting Groups

To fully appreciate the potential of the tert-butyl pent-4-enoate group, it is essential to compare it with other commonly employed carboxylic acid protecting groups.

Protecting GroupProtection MethodDeprotection ConditionsStabilityOrthogonality
Methyl/Ethyl Ester Fischer esterification (acid catalyst, excess alcohol)Basic hydrolysis (e.g., LiOH, NaOH); Acidic hydrolysis (harsher conditions)Moderate; labile to strong acids and bases.Limited; cleavage conditions can affect other functional groups.
Benzyl Ester Fischer esterification; Reaction with benzyl bromideHydrogenolysis (e.g., H₂, Pd/C); Strong acid or baseGood; stable to mild acids and bases.Good; hydrogenolysis is a mild and selective deprotection method.
tert-Butyl Ester Acid-catalyzed addition to isobutyleneAcidic conditions (e.g., TFA, HCl)Excellent; stable to strong bases and nucleophiles.Excellent; acid-labile nature provides orthogonality to base-labile and hydrogenolysis-labile groups.
Silyl Ester (e.g., TBDMS) Reaction with silyl chloride (e.g., TBDMSCl) and a baseFluoride ions (e.g., TBAF)Good; stable to non-acidic and non-fluoride conditions.Excellent; fluoride-based deprotection is highly selective.
tert-Butyl Pent-4-enoate (Inferred) Acid-catalyzed addition to isobutylene (of pent-4-enoic acid)1. Acidic conditions (cleavage of tert-butyl ester)2. Pd(0) catalysis (cleavage of pent-4-enoate)3. Ozonolysis/MetathesisExcellent; expected to have similar stability to tert-butyl esters.Potentially superior; offers multiple, orthogonal deprotection pathways.

Experimental Workflows: A Visual Guide

Protection/Deprotection Workflow for a Standard tert-Butyl Ester

G cluster_protection Protection cluster_deprotection Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) tert_Butyl_Ester tert-Butyl Ester (R-COO-tBu) Carboxylic_Acid->tert_Butyl_Ester Protection Isobutylene Isobutylene Isobutylene->tert_Butyl_Ester Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->tert_Butyl_Ester Protected_Ester tert-Butyl Ester (R-COO-tBu) Deprotected_Acid Carboxylic Acid (R-COOH) Protected_Ester->Deprotected_Acid Deprotection Strong_Acid Strong Acid (e.g., TFA) Strong_Acid->Deprotected_Acid Isobutylene_byproduct Isobutylene (byproduct) Deprotected_Acid->Isobutylene_byproduct G cluster_path1 Acidic Deprotection cluster_path2 Palladium-Catalyzed Deprotection Start tert-Butyl Pent-4-enoate Protected Acid Acid_Cleavage Strong Acid (TFA) Start->Acid_Cleavage Path 1 Pd_Cleavage Pd(0) Catalyst Start->Pd_Cleavage Path 2 (Orthogonal) Acid_Product Carboxylic Acid Acid_Cleavage->Acid_Product Pd_Product Carboxylic Acid Pd_Cleavage->Pd_Product

Caption: Decision framework for the orthogonal deprotection of a tert-butyl pent-4-enoate protecting group.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester

Materials:

  • Carboxylic acid (1.0 equiv)

  • Dichloromethane (DCM) or tert-butyl acetate

  • Isobutylene (condensed at -78 °C) or 2,6-lutidine and Boc anhydride

  • Sulfuric acid (catalytic amount) or Trifluoromethanesulfonic acid (for Boc anhydride method)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure (using isobutylene):

  • Dissolve the carboxylic acid in dichloromethane in a pressure-resistant vessel.

  • Cool the solution to -78 °C and add condensed isobutylene (excess).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

  • Cool the vessel to 0 °C before carefully opening.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography if necessary.

Protocol 2: Deprotection of a tert-Butyl Ester

Materials:

  • tert-Butyl ester (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane.

  • Add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully neutralize the reaction mixture by adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid as needed.

Senior Application Scientist's Verdict

The selection of a protecting group is a critical decision in the design of a synthetic route. While the standard tert-butyl ester remains a workhorse for its robustness and predictable, acid-labile deprotection, the hypothesized properties of tert-butyl pent-4-enoate present an intriguing alternative for complex syntheses requiring multiple, orthogonal deprotection steps.

The true value of the tert-butyl pent-4-enoate group would lie in its dual-mode deprotection capability. A researcher could choose to remove it under standard acidic conditions along with other tert-butyl-based protecting groups, or they could selectively cleave it using palladium catalysis while leaving other acid-sensitive groups intact. This "either/or" scenario provides a level of strategic flexibility that is highly desirable in modern organic synthesis.

While further experimental validation is needed to fully characterize the performance of the tert-butyl pent-4-enoate protecting group, its theoretical advantages, based on the well-established chemistry of its constituent parts, make it a compelling candidate for consideration in challenging synthetic endeavors. For researchers and drug development professionals, the exploration of such novel protecting group strategies can unlock new and more efficient pathways to complex molecular targets.

References

  • University of Wisconsin. (n.d.). Chem 6352 - Protecting Groups. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.
  • Tundo, P., & Selva, M. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Royal Society of Chemistry.
  • CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?. Retrieved from [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Tert-butyl pent-4-enoate proper disposal procedures

Operational Guide: Handling, Stability, and Disposal Protocols for Tert-Butyl Pent-4-enoate As a Senior Application Scientist, I recognize that laboratory safety extends far beyond merely following a checklist. True oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Stability, and Disposal Protocols for Tert-Butyl Pent-4-enoate

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond merely following a checklist. True operational excellence in drug development and organic synthesis requires a deep understanding of the physicochemical properties and mechanistic behaviors of the reagents we use. Tert-butyl pent-4-enoate is a highly valuable intermediate, but its specific structural properties demand rigorous, scientifically grounded disposal and spill-management protocols.

This guide provides the foundational causality behind these safety measures, ensuring your laboratory maintains a self-validating system of compliance and risk mitigation.

Physicochemical Properties & Hazard Profile

Before designing a disposal workflow, we must establish the baseline physical characteristics of the compound. The flammability and volatility metrics directly dictate our containment strategies.

PropertyValue
Chemical Name Tert-butyl pent-4-enoate
CAS Number 1[1]
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
Boiling Point 160.2 °C at 760 mmHg[2]
Flash Point 53.1 °C[2]
Density 0.889 g/cm³[2]
Hazard Classification Flammable Liquid (Category 3)[2]

Mechanistic Insights: Stability & Thermal Degradation

Understanding why a protocol exists is as critical as the protocol itself. Tert-butyl esters are widely utilized in synthetic chemistry for their steric bulk and selective cleavage under acidic conditions. However, this intentional chemical reactivity poses severe logistical challenges during waste accumulation.

Under thermal stress or in the presence of strong acids, tert-butyl esters undergo a predictable degradation mechanism. The primary decomposition pathway involves the3 through a six-membered cyclic transition state, yielding the corresponding carboxylic acid (pent-4-enoic acid) and isobutylene gas[3].

Operational Causality: Isobutylene is a highly flammable gas that expands rapidly. If tert-butyl pent-4-enoate waste is inadvertently mixed with acidic waste streams (e.g., residual trifluoroacetic acid) or stored near heat sources, the generated isobutylene gas will rapidly pressurize closed waste containers, leading to catastrophic rupture and a high risk of explosion. This mechanistic reality dictates our strict chemical segregation and temperature-controlled disposal protocols.

Standard Operating Procedure: Routine Disposal

To prevent dangerous in-situ reactions and ensure environmental compliance, follow this step-by-step methodology for routine waste accumulation:

  • Chemical Segregation : Isolate the ester waste from strong oxidizing agents, strong acids, and strong bases. Never mix this compound with aqueous acidic waste streams to prevent the catalytic generation of isobutylene gas[3].

  • Containment : Collect liquid waste in a designated, chemically compatible, and sealable container (e.g., Teflon-lined metal drums or high-density polyethylene). Ensure the container is stored in a cool, well-ventilated, explosion-proof storage cabinet away from direct sunlight[2].

  • Labeling : Clearly label the container with "Hazardous Waste - Flammable Liquid", the chemical name "Tert-butyl pent-4-enoate", and the date of initial accumulation.

  • Final Disposition : Do not discharge into laboratory drains, sewers, or the environment[2]. Transfer the sealed containers to a4 for high-temperature incineration in accordance with local and federal environmental regulations[4].

Standard Operating Procedure: Accidental Spill Management

With a flash point of 53.1 °C, Tert-butyl pent-4-enoate presents a moderate flammability hazard at elevated ambient temperatures[2]. In the event of a release, execute the following protocol:

  • Evacuation & Isolation : Immediately evacuate non-essential personnel from the spill zone. Eliminate all sources of ignition, including open flames, hot surfaces, and non-explosion-proof electrical equipment[2].

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a flame-retardant lab coat. If the spill occurs in a poorly ventilated area, utilize a self-contained breathing apparatus (SCBA)[2].

  • Containment & Absorption : Prevent the spill from entering drains or watercourses[2]. Cover the liquid with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection : Use 2 to sweep up the absorbed mixture to prevent accidental ignition[2]. Place the saturated absorbent into a suitable, closed hazardous waste container.

  • Decontamination : Wash the spill area with soap and plenty of water only after all gross chemical contamination has been physically removed and secured[2].

Operational Workflow Visualization

G A Tert-butyl pent-4-enoate (CAS 32400-25-2) B Routine Lab Waste A->B C Accidental Spill A->C D Segregate from strong acids & oxidizers B->D F Evacuate area & remove ignition sources C->F E Store in approved flammable waste container D->E I Label as Flammable Organic Waste E->I G Absorb with inert material (e.g., dry sand) F->G H Collect using spark-proof tools G->H H->I J Licensed Hazardous Waste Incineration I->J

Figure 1: Workflow for the routine disposal and spill management of Tert-butyl pent-4-enoate.

References

  • AA Blocks.
  • XiXisys. "GHS 11 (Rev.11) SDS Word 下载CAS: 32400-25-2". xixisys.com.
  • Smolecule. "Buy tert-butyl (E)
  • Benchchem. "Tert-butyl acetoacetate | High-Purity Reagent for Synthesis". benchchem.com.

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